OCTYL B-D-THIOGALACTOPYRANOSIDE
Overview
Description
Octyl B-D-thiogalactopyranoside is a biochemical compound commonly used in research and industrial applications. It is a methylated derivative of galactose and is classified as a polysaccharide. This compound is particularly known for its role in modifying saccharides and oligosaccharides, making it a valuable tool in glycosylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl B-D-thiogalactopyranoside can be synthesized using the trichloroacetimidate method. This involves reacting D-galactose with octanol in the presence of a catalyst. The reaction typically requires specific conditions such as controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Octyl B-D-thiogalactopyranoside primarily undergoes glycosylation reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Glycosylation Reactions: Typically involve the use of catalysts such as acids or bases to facilitate the reaction.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions include modified saccharides and oligosaccharides, which are used in various research and industrial applications .
Scientific Research Applications
Octyl B-D-thiogalactopyranoside has a wide range of applications in scientific research:
Chemistry: Used in glycosylation reactions to modify saccharides and oligosaccharides.
Mechanism of Action
Octyl B-D-thiogalactopyranoside exerts its effects primarily through its role as a glycosylation agent. It modifies saccharides and oligosaccharides by adding octyl groups, which can alter their physical and chemical properties. This modification can affect molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Octyl B-D-thioglucopyranoside: Another nonionic detergent used for solubilizing membrane proteins.
Isopropyl B-D-thiogalactopyranoside: A galactose analog used to induce gene expression in research applications.
Uniqueness
Octyl B-D-thiogalactopyranoside is unique due to its specific structure and properties, which make it particularly effective in glycosylation reactions and as a nonionic detergent. Its stability and high purity also contribute to its widespread use in various scientific and industrial applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVLVOOFCGWBCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962771 | |
Record name | Octyl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42891-16-7 | |
Record name | Octyl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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